

4-Chloro-2-methylbenzamide: A Technical Guide to Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 4-Chloro-2-methylbenzamide

CAS No.: 1117843-17-0

Cat. No.: B3033661

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Executive Summary

4-Chloro-2-methylbenzamide (CAS 1117843-17-0) is a specialized aromatic amide intermediate used primarily in the development of next-generation agrochemicals and pharmaceutical candidates. Characterized by a benzamide core substituted with a chlorine atom at the para position and a methyl group at the ortho position, this compound serves as a critical scaffold for introducing steric and electronic constraints into bioactive molecules.[1] This guide provides a comprehensive analysis of its physicochemical profile, validated synthesis protocols, and analytical signatures.[1]

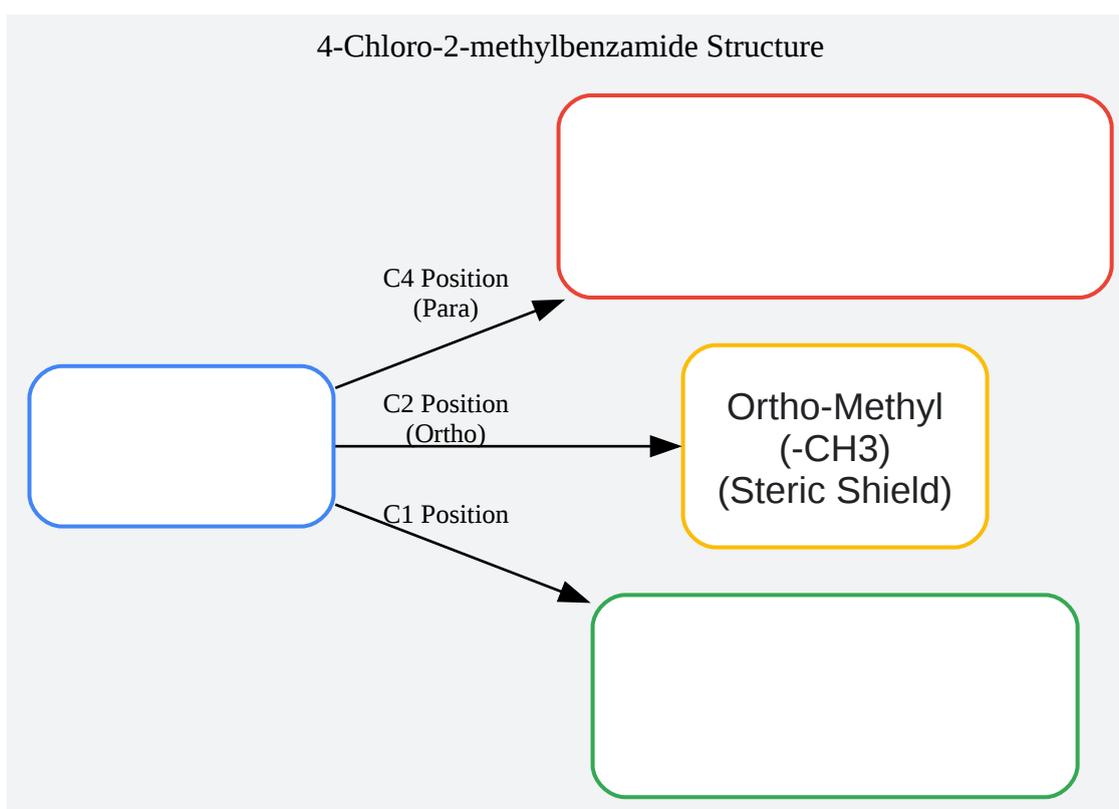
Chemical Identity & Structural Analysis[1][2][3][4]

The structural uniqueness of **4-chloro-2-methylbenzamide** lies in the ortho-methyl group. This substituent provides steric protection to the amide bond, potentially increasing metabolic stability against hydrolysis compared to non-substituted benzamides.[1] Furthermore, the electron-withdrawing chlorine at the para position modulates the lipophilicity (logP) and electronic density of the aromatic ring, influencing ligand-protein binding interactions.[1]

Table 1: Chemical Identity

Parameter	Detail
IUPAC Name	4-Chloro-2-methylbenzamide
CAS Number	1117843-17-0
Molecular Formula	C ₈ H ₈ ClNO
Molecular Weight	169.61 g/mol
SMILES	CC1=C(C=CC(=C1)Cl)C(=O)N
InChI Key	VRVMBIZATLJJFO-UHFFFAOYSA-N

Structural Diagram (Graphviz):



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Caption: Structural decomposition highlighting functional groups and their strategic roles in medicinal chemistry.[1]

Physicochemical Properties[5][10]

Understanding the physical properties is essential for formulation and handling. While experimental melting points for this specific isomer are rarely reported in open literature compared to its isomers, predicted values based on structural analogs (e.g., 4-chlorobenzamide, mp 172-176°C) suggest a solid state at room temperature.[1]

Table 2: Physicochemical Data

Property	Value / Description	Source/Note
Physical State	Solid (Powder)	Observed in analogs
Melting Point	Predicted: 155–175 °C	Based on structural analogs [1]
Solubility	Low in water; Soluble in DMSO, MeOH, EtOAc	Lipophilic nature (Cl, Me)
LogP (Computed)	-1.8 - 2.1	Moderate lipophilicity
pKa (Amide)	~23 (Neutral in aq.[1][2] solution)	Amide N-H is weakly acidic
H-Bond Donors	2 (-NH ₂)	
H-Bond Acceptors	1 (C=O)	

Synthesis & Manufacturing Protocols

The synthesis of **4-chloro-2-methylbenzamide** is most reliably achieved through the activation of its corresponding acid, 4-chloro-2-methylbenzoic acid (CAS 7499-07-2). The steric hindrance of the ortho-methyl group makes direct condensation slower; therefore, the acid chloride route is preferred for high yields.

Method A: Acid Chloride Activation (Standard Protocol)

Reaction Scheme:

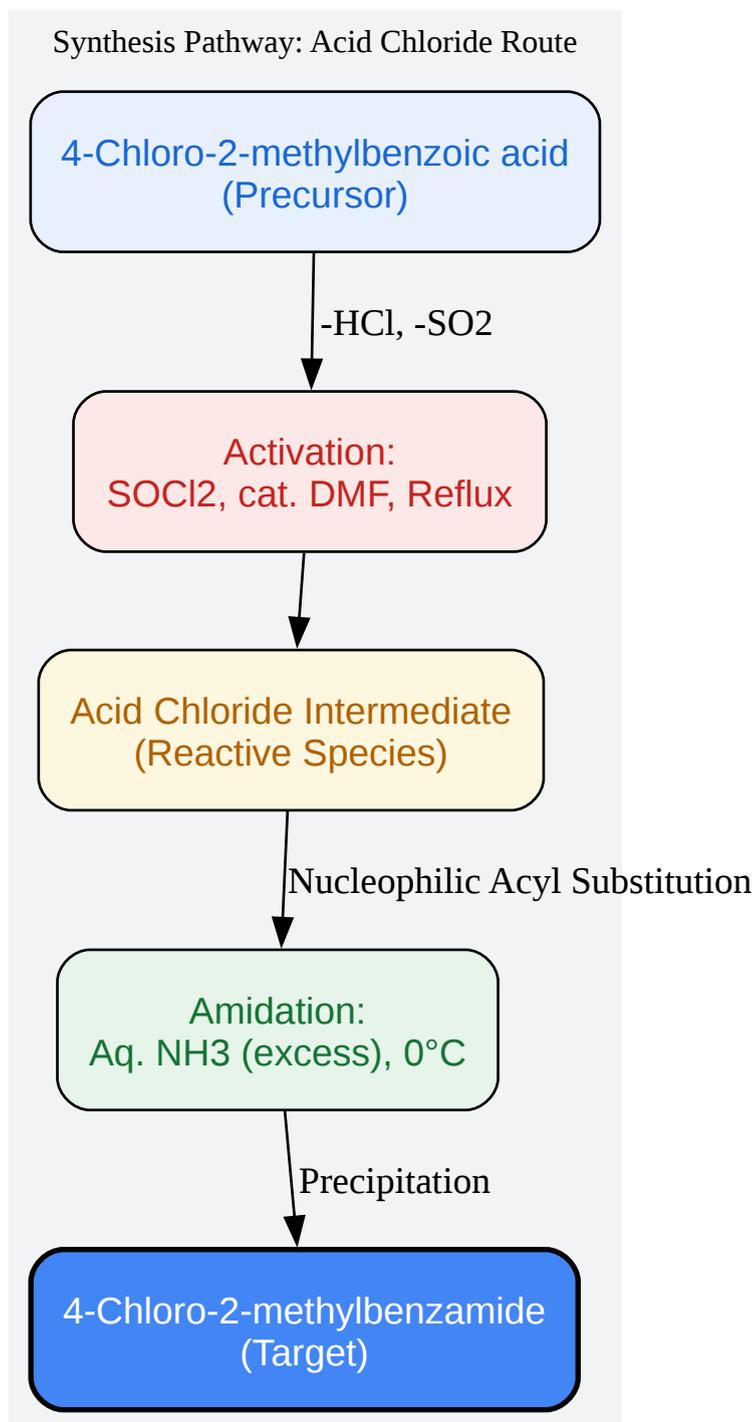
- Activation: 4-Chloro-2-methylbenzoic acid + Thionyl Chloride (SOCl₂) → Acid Chloride
- Amidation: Acid Chloride + Aqueous Ammonia (NH₄OH) → **4-Chloro-2-methylbenzamide**

Detailed Protocol:

- Preparation of Acid Chloride:
 - In a dry round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂), suspend 4-chloro-2-methylbenzoic acid (10.0 g, 58.6 mmol) in anhydrous toluene (50 mL).
 - Add thionyl chloride (8.5 mL, 117 mmol) dropwise. Add a catalytic amount of DMF (2-3 drops) to initiate the reaction.^[1]
 - Heat the mixture to reflux (approx. 110°C) for 2–3 hours. The evolution of HCl and SO₂ gas indicates reaction progress.
 - Monitoring: The reaction is complete when the solid acid dissolves and gas evolution ceases.
 - Workup: Evaporate the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride as an oil or low-melting solid. Caution: Do not expose to moisture.^[1]
- Amidation:
 - Dissolve the crude acid chloride in dichloromethane (DCM, 30 mL).
 - Cool a solution of 25% aqueous ammonia (50 mL) to 0°C in an ice bath.
 - Add the DCM solution of acid chloride dropwise to the ammonia solution with vigorous stirring, maintaining the temperature below 10°C.
 - Stir at room temperature for 1 hour. A white precipitate typically forms.
- Isolation & Purification:
 - Filter the precipitate. Wash the filter cake with water (to remove NH₄Cl) and cold hexane.^[1]
 - Dry the solid in a vacuum oven at 45°C.

- Recrystallization:[1] If necessary, recrystallize from ethanol/water or ethyl acetate/hexane to achieve >98% purity.[1]

Synthesis Workflow Diagram (Graphviz):



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Caption: Step-by-step synthetic pathway via the acid chloride intermediate.

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signatures are expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR (400 MHz, DMSO- d_6):
 - δ 7.60–7.80 (br s, 1H): Amide N-H (trans).[1]
 - δ 7.30–7.50 (br s, 1H): Amide N-H (cis).[1]
 - δ 7.35 (d, $J=8.0$ Hz, 1H): Aromatic H6 (adjacent to C=O).[1]
 - δ 7.25 (s, 1H): Aromatic H3 (adjacent to Me/Cl).[1]
 - δ 7.20 (d, $J=8.0$ Hz, 1H): Aromatic H5.[1]
 - δ 2.35 (s, 3H): Methyl group ($-\text{CH}_3$).[1] Distinctive singlet shifted downfield due to ortho-carbonyl effect.

Infrared Spectroscopy (IR):

- 3350, 3180 cm^{-1} : N-H stretching (primary amide doublet).[1]
- 1650–1660 cm^{-1} : C=O stretching (Amide I band).[1]
- 1620 cm^{-1} : N-H bending (Amide II band).[1]

Mass Spectrometry (MS):

- ESI-MS: $[\text{M}+\text{H}]^+$ peak at m/z 170.0 (^{35}Cl) and 172.0 (^{37}Cl) in a 3:1 ratio, characteristic of a monochlorinated compound.[1]

Applications in Research & Development

1. Agrochemical Scaffolds: The **4-chloro-2-methylbenzamide** motif is a key structural fragment in modern agrochemicals. It appears in the structure of complex insecticides where the benzamide core acts as a linker.

- Mechanism:[1][3] The ortho-methyl group restricts conformational rotation around the phenyl-amide bond, locking the molecule into a bioactive conformation preferred by target enzymes or receptors (e.g., GABA-gated chloride channels in insects) [2].[1]
- Example: Analogous structures are found in isoxazoline insecticides like Fluxametamid and Isocycloseram, where substituted benzamides serve as the central pharmacophore [3].[1]

2. Medicinal Chemistry (Kinase Inhibition): Benzamides are "privileged structures" in drug design.[1]

- This specific scaffold is used to probe the Structure-Activity Relationship (SAR) of kinase inhibitors.[1] The chlorine atom fills hydrophobic pockets (e.g., in the ATP-binding site), while the amide forms crucial hydrogen bonds with the hinge region of the kinase [4].[1]

Safety & Handling (MSDS Summary)

- Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335).[1]
- Handling: Wear nitrile gloves, safety goggles, and use a dust mask (N95) to prevent inhalation of fine powder.[1]
- Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption (though amides are generally stable, the precursor acid chloride is moisture-sensitive).[1]
- First Aid:
 - Eye Contact: Rinse cautiously with water for 15 minutes.
 - Skin Contact: Wash with soap and water.

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